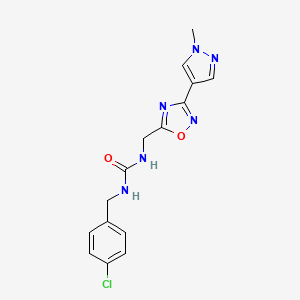
1-(4-chlorobenzyl)-3-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorobenzyl)-3-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)urea is a useful research compound. Its molecular formula is C15H15ClN6O2 and its molecular weight is 346.78. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorobenzyl)-3-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorobenzyl)-3-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anion Influence on Hydrogel Properties
1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, a related compound, demonstrates the ability to form hydrogels in various acids. The physical properties, such as morphology and rheology, of these gels are influenced by the anion type, providing a method for tuning these properties. This insight is valuable for applications requiring specific gel characteristics (Lloyd & Steed, 2011).
Heterocyclic Compound Synthesis
Derivatives of anthranilic acid, including urea compounds, have been explored for their potential to undergo cyclization reactions, forming various heterocyclic compounds. These reactions are significant in the development of new chemicals with diverse structures and potential applications (Papadopoulos, 1984).
Anticancer Potential
1-Aryl-3-(2-chloroethyl) ureas have shown cytotoxicity against human adenocarcinoma cells in vitro. This suggests potential applications in cancer research, highlighting the significance of urea derivatives in developing anticancer agents (Gaudreault et al., 1988).
sEH Inhibitory Activity
A series of 1,3-disubstituted ureas containing pyrazole showed inhibitory activity against human soluble epoxide hydrolase (sEH), an enzyme implicated in various diseases. This suggests a therapeutic application of these compounds in treating diseases where sEH is a factor (D’yachenko et al., 2019).
Antimicrobial Agents
Urea/thiourea derivatives have been synthesized and evaluated for their antimicrobial properties against various microorganisms. This research contributes to the ongoing search for new and effective antimicrobial agents, especially given the rise of antibiotic resistance (Buha et al., 2012).
Anti-Tubercular Activity
Oxadiazole derivatives, related to the urea structure, have been investigated for their potential anti-tubercular activity. This research is crucial in the fight against tuberculosis, a major global health concern (Al-Tamimi et al., 2018).
Noncovalent Interaction Studies
Studies on N-pyridyl ureas with oxadiazole moieties have provided insights into noncovalent interactions in these compounds. This research is important for understanding molecular interactions and designing molecules with specific properties (Baykov et al., 2021).
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN6O2/c1-22-9-11(7-19-22)14-20-13(24-21-14)8-18-15(23)17-6-10-2-4-12(16)5-3-10/h2-5,7,9H,6,8H2,1H3,(H2,17,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOIUTFBPANPKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-3-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

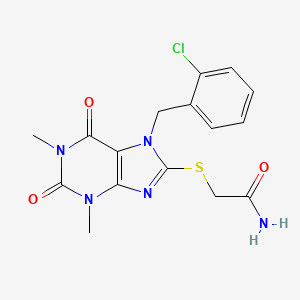
![N-(1,3-benzothiazol-2-yl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2561033.png)
![N-(3-fluoro-4-methylphenyl)-N'-[4-(1H-indol-2-yl)phenyl]urea](/img/structure/B2561034.png)
![6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine](/img/structure/B2561037.png)

![2-[4-(2-Chloroacetyl)piperazin-1-yl]-N-prop-2-ynylpropanamide](/img/structure/B2561039.png)



![5-bromo-2-chloro-N-{4-[(3-cyanopyridin-2-yl)oxy]-2-methylphenyl}pyridine-3-carboxamide](/img/structure/B2561043.png)
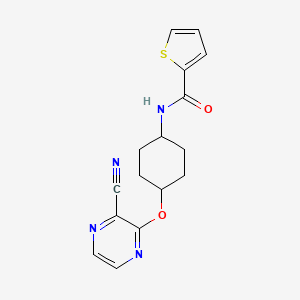
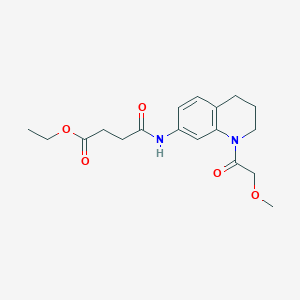
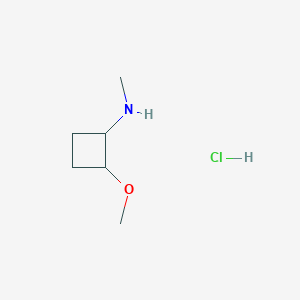
![2-Chloro-N-[1-(2-hydroxyethyl)-5-methylpyrazol-3-yl]-6-methylpyridine-3-sulfonamide](/img/structure/B2561049.png)